Free Primary Amine Handle Enables Direct Amide/Thiourea Conjugation Without Deprotection – Absent in N-Acetyl and N-Chloroacetyl Congeners
The target compound bears a terminal -NH₂ group on the N-aminoacetyl side chain, providing a nucleophilic site for direct amide bond formation with activated carboxyl derivatives or for thiourea formation with isothiocyanates. In contrast, the most commonly procured alternatives—N-acetylglucosamine tetraacetate (CAS 7772-79-4) and N-chloroacetylglucosamine tetraacetate (no free amine)—contain no free amino functionality and thus require multi-step protecting group manipulation before analogous conjugation can be performed [1]. This functional group difference eliminates a minimum of one synthetic step (typically a Zemplén deacetylation or hydrogenolysis) and avoids exposing the anomeric acetate to conditions that risk anomerization or degradation .
| Evidence Dimension | Presence of free primary amine available for conjugation |
|---|---|
| Target Compound Data | One free –NH₂ group at the terminus of the 2-aminoacetyl substituent (confirmed by InChI and SMILES: NC(=O)CN) |
| Comparator Or Baseline | N-Acetylglucosamine tetraacetate (CAS 7772-79-4): zero free amine groups; N-chloroacetylglucosamine tetraacetate: zero free amine groups; 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride (CAS 10034-20-5): one free amine at C-2 but fully protonated as HCl salt, requiring neutralization and orthogonal N-protection before use as a donor |
| Quantified Difference | The target compound provides one orthogonal reactive handle (free amine) while retaining the fully O-acetylated, glycosylation-competent scaffold. The N-acetyl and N-chloroacetyl analogs offer zero orthogonal handles; the free amine hydrochloride provides a reactive C-2 amine but lacks the extended linker arm and is presented as a salt that complicates anhydrous glycosylation protocols. |
| Conditions | Structural analysis based on molecular formula (C₁₆H₂₄N₂O₁₀), IUPAC name, InChI, and SMILES (NC(=O)CN) as reported in vendor technical datasheets |
Why This Matters
For scientific procurement decisions where the compound is intended as a modular building block for glycopeptide, glycolipid, or glycan-array synthesis, the presence of a pre-installed, unmasked amine eliminates two to three synthetic steps relative to comparator compounds, directly reducing cost-per-conjugation and minimizing cumulative yield losses.
- [1] Kiso, M.; Anderson, L. Protected glycosides and disaccharides of 2-amino-2-deoxy-D-glucopyranose by ferric chloride-catalyzed coupling. Carbohydrate Research 1985, 136, 309–323. View Source
